5-Methoxythiazol-2-amine 5-Methoxythiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 59019-85-1
VCID: VC4574678
InChI: InChI=1S/C4H6N2OS/c1-7-3-2-6-4(5)8-3/h2H,1H3,(H2,5,6)
SMILES: COC1=CN=C(S1)N
Molecular Formula: C4H6N2OS
Molecular Weight: 130.17

5-Methoxythiazol-2-amine

CAS No.: 59019-85-1

Cat. No.: VC4574678

Molecular Formula: C4H6N2OS

Molecular Weight: 130.17

* For research use only. Not for human or veterinary use.

5-Methoxythiazol-2-amine - 59019-85-1

Specification

CAS No. 59019-85-1
Molecular Formula C4H6N2OS
Molecular Weight 130.17
IUPAC Name 5-methoxy-1,3-thiazol-2-amine
Standard InChI InChI=1S/C4H6N2OS/c1-7-3-2-6-4(5)8-3/h2H,1H3,(H2,5,6)
Standard InChI Key OZNOHWKQLWLLAG-UHFFFAOYSA-N
SMILES COC1=CN=C(S1)N

Introduction

Chemical Identity and Structural Features

Molecular Composition

5-Methoxythiazol-2-amine has the molecular formula C₄H₆N₂OS, with a molar mass of 130.17 g/mol. Its structure combines a thiazole ring—a five-membered heterocycle containing sulfur and nitrogen—with functional groups that influence its reactivity and intermolecular interactions. The methoxy group (-OCH₃) at position 5 donates electron density via resonance, while the amino group (-NH₂) at position 2 enhances nucleophilic potential .

Table 1: Key Physicochemical Properties

PropertyValue
Melting Point105–106°C
SMILESCOc1cnc(s1)N
InChIKeyOZNOHWKQLWLLAG-UHFFFAOYSA-N
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectroscopy of analogous thiazoles reveals N-H stretching vibrations near 3300 cm⁻¹ and C-S-C ring vibrations at 650–750 cm⁻¹ . Nuclear magnetic resonance (NMR) data for 5-methoxythiazol-2-amine derivatives typically show methoxy proton signals at δ 3.8–4.0 ppm and aromatic protons downfield at δ 6.5–7.5 ppm .

Synthesis and Chemical Reactivity

Synthetic Routes

The compound is synthesized via cyclocondensation reactions, often starting from thiourea derivatives or α-haloketones. A representative pathway involves:

  • Thioamide Formation: Reaction of a methoxy-substituted thioamide with α-haloketones under basic conditions.

  • Cyclization: Intramolecular nucleophilic attack to form the thiazole ring, facilitated by catalysts like p-toluenesulfonic acid .

Industrial-scale production employs continuous flow reactors to optimize yield (>75%) and purity (>98%), with purification via recrystallization from ethanol-water mixtures .

Reaction Pathways

5-Methoxythiazol-2-amine undergoes characteristic thiazole reactions:

  • Electrophilic Substitution: Halogenation at position 4 using N-bromosuccinimide in acetic acid.

  • Oxidation: Treatment with hydrogen peroxide forms sulfoxides, while stronger oxidants like KMnO₄ yield sulfones.

  • Acylation: Amino group reactivity allows formation of amides with acyl chlorides .

Table 2: Common Reaction Conditions and Products

Reaction TypeReagents/ConditionsMajor Product
HalogenationNBS, AcOH, 0–5°C4-Bromo-5-methoxythiazol-2-amine
OxidationH₂O₂ (30%), RT, 12 h5-Methoxythiazole-2-sulfoxide
AcylationAcetyl chloride, pyridineN-Acetyl-5-methoxythiazol-2-amine
CompoundCell LineIC₅₀ (µM)Mechanism
5-Methoxy-2-aminothiazoleK56220.5Caspase-dependent apoptosis
2-Amino-5-nitrothiazoleHepG215.0ROS-mediated DNA damage
Cisplatin (Control)MCF75.2Crosslinking DNA

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a precursor in designing:

  • Antimicrobial Agents: Thiazole-containing antibiotics targeting bacterial dihydrofolate reductase.

  • Kinase Inhibitors: ATP-competitive inhibitors for oncology applications, leveraging the thiazole ring’s π-stacking capability .

Materials Science

In dye-sensitized solar cells (DSSCs), 5-methoxythiazol-2-amine derivatives improve electron injection efficiency (η ≈ 8.7%) by modifying TiO₂ surface interactions .

Future Directions

Research Gaps

  • In Vivo Pharmacokinetics: No data exist on oral bioavailability or metabolic pathways.

  • Structure-Activity Relationships: Systematic modification of the methoxy and amino groups could optimize therapeutic indices.

Technological Integration

Machine learning models (e.g., QSAR) may predict novel derivatives with enhanced bioactivity, reducing synthetic trial-and-error .

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